4-(3,4-Dimethylphenyl)azetidin-2-one
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Overview
Description
4-(3,4-Dimethylphenyl)azetidin-2-one is a compound belonging to the class of azetidinones, which are four-membered lactam rings These compounds are known for their significant biological activities and are often used as building blocks in the synthesis of various pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethylphenyl)azetidin-2-one typically involves the cyclocondensation of Schiff bases with chloroacetyl chloride in the presence of a base such as triethylamine. This method is efficient and yields the desired azetidinone ring structure . Another common method involves the Staudinger ketene-imine cycloaddition reaction, which is a [2+2] cycloaddition of imines with ketenes . This reaction can be carried out thermally or photochemically using acid chlorides in the presence of triethylamine or α-diazoketones as ketene precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of microwave irradiation to reduce reaction times and increase yields, making the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethylphenyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azetidinone ring to other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the azetidinone ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidinones .
Scientific Research Applications
4-(3,4-Dimethylphenyl)azetidin-2-one has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethylphenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The azetidinone ring is known to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to the disruption of cell wall formation and ultimately bacterial cell death . Additionally, the compound may inhibit other enzymes and proteins involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4,5-Trimethoxyphenyl)azetidin-2-one
- 3-(4-Fluorophenyl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
- 3-(Furan-2-yl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
Uniqueness
4-(3,4-Dimethylphenyl)azetidin-2-one is unique due to the presence of the 3,4-dimethylphenyl group, which enhances its chemical stability and biological activity. This structural feature distinguishes it from other azetidinones and contributes to its potential as a versatile building block in medicinal chemistry .
Properties
Molecular Formula |
C11H13NO |
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Molecular Weight |
175.23 g/mol |
IUPAC Name |
4-(3,4-dimethylphenyl)azetidin-2-one |
InChI |
InChI=1S/C11H13NO/c1-7-3-4-9(5-8(7)2)10-6-11(13)12-10/h3-5,10H,6H2,1-2H3,(H,12,13) |
InChI Key |
HSBZZHILIWYIPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CC(=O)N2)C |
Origin of Product |
United States |
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